molecular formula C18H15FN2O2S B5912072 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B5912072
M. Wt: 342.4 g/mol
InChI Key: WNTHALUWFGDVKG-YBEGLDIGSA-N
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Description

5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is a chemical compound with potential applications in scientific research. It is a member of the imidazolidinone family and is known for its unique properties that make it suitable for various research applications.

Scientific Research Applications

5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It can be used as a starting material for the synthesis of other imidazolidinone derivatives with potential biological activity. Additionally, it has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as proteases and kinases. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects
5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, indicating potential anti-cancer activity. Additionally, it has been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its potential biological activity makes it a promising candidate for drug development. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.

Future Directions

There are several future directions for research on 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone. One potential area of research is the synthesis of other imidazolidinone derivatives with potential biological activity. Additionally, further research is needed to fully elucidate its mechanism of action and potential applications in drug development. Finally, its potential anti-inflammatory and anti-cancer activity should be further explored to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 3-fluorobenzyl alcohol with 4-formylbenzoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with thiosemicarbazide to yield the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

(5Z)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-21-17(22)16(20-18(21)24)10-12-5-7-15(8-6-12)23-11-13-3-2-4-14(19)9-13/h2-10H,11H2,1H3,(H,20,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTHALUWFGDVKG-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-{4-[(3-Fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

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